3-amino-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide
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Overview
Description
3-amino-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including amino, methoxyphenyl, and carbohydrazide, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide typically involves multi-step reactions. One common method includes the condensation of thieno[2,3-b]pyridine derivatives with appropriate amines and hydrazides under controlled conditions. For instance, the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid with 4-methoxyphenylhydrazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and reduce production time. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-amino-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
3-amino-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a subject of interest in biological studies.
Medicine: Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of 3-amino-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(2-cyanophenyl)-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(4-methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(3-methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
The uniqueness of 3-amino-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns due to the presence of the methoxyphenyl and carbohydrazide groups .
Properties
Molecular Formula |
C19H17N5O4S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-amino-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C19H17N5O4S/c1-28-11-6-4-10(5-7-11)24-14(25)9-13(19(24)27)22-23-17(26)16-15(20)12-3-2-8-21-18(12)29-16/h2-8,13,22H,9,20H2,1H3,(H,23,26) |
InChI Key |
NPWYCPINVWHMLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=C(C4=C(S3)N=CC=C4)N |
Origin of Product |
United States |
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